molecular formula C24H32N4O7S B565119 trans-Carboxy Glimepiride-d5 CAS No. 1217718-14-3

trans-Carboxy Glimepiride-d5

Cat. No.: B565119
CAS No.: 1217718-14-3
M. Wt: 525.632
InChI Key: MMZLACCSCMGVHL-WNWXXORZSA-N
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Description

trans-Carboxy Glimepiride-d5: is a pharmaceutically active compound and a metabolite of the blood glucose-regulating drug glimepiride. It is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .

Mechanism of Action

Target of Action

The primary target of trans-Carboxy Glimepiride-d5, a metabolite of Glimepiride , is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that reduces blood glucose levels .

Mode of Action

This compound, like Glimepiride, works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then acts on various cells in the body to promote the uptake and storage of glucose, thereby lowering blood glucose levels .

Biochemical Pathways

The action of this compound primarily affects the insulin signaling pathway . By stimulating the release of insulin, it enhances the activity of this pathway, leading to increased glucose uptake, glycogen synthesis, and fat storage, while decreasing gluconeogenesis . The overall effect is a reduction in blood glucose levels .

Result of Action

The primary result of the action of this compound is a decrease in blood glucose levels . This is achieved through the increased secretion of insulin from pancreatic beta cells and the subsequent increase in glucose uptake and storage in various cells throughout the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, and co-existing medical conditions can affect blood glucose levels and thus the efficacy of this compound. Additionally, genetic variations, particularly in the CYP2C9 enzyme, can influence the metabolism of Glimepiride and its metabolites, potentially affecting their action and efficacy

Safety and Hazards

The safety data sheet for “trans-Carboxy Glimepiride-d5” indicates that it may pose a risk of harm to the unborn child . It’s important to handle this compound with appropriate safety measures.

Future Directions

While specific future directions for “trans-Carboxy Glimepiride-d5” are not available, research in controlled drug delivery systems, including those involving Glimepiride, is ongoing . This could potentially lead to advancements in the delivery and efficacy of drugs like “this compound”.

Biochemical Analysis

Cellular Effects

The cellular effects of trans-Carboxy Glimepiride-d5 are not well studied. Glimepiride, the parent compound, has been shown to improve both first and second phases of insulin secretion, but not insulin sensitivity, in individuals with type 2 diabetes

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that Glimepiride stimulates pancreatic β cells to release insulin

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. It is known that the recommended dosage of Glimepiride is in the range of 1 to 4 mg daily .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. Glimepiride treatment was associated with tryptophan metabolism, carbohydrate metabolism, and glycerophospholipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Carboxy Glimepiride-d5 involves isotope labeling of glimepiride. A common method is to react glimepiride with a reducing agent containing deuterium gas to replace the hydrogen atoms in glimepiride with deuterium atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar isotope labeling techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions: trans-Carboxy Glimepiride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and drug interaction research. The presence of deuterium atoms allows for precise tracking and analysis of the compound in biological systems .

Properties

IUPAC Name

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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